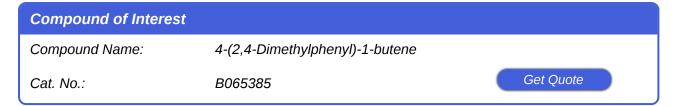


Structural Elucidation of 4-(2,4-Dimethylphenyl)-1-butene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **4-(2,4-Dimethylphenyl)-1-butene**. The document details its physicochemical properties, a plausible synthetic route, and an in-depth analysis of its spectroscopic data for unambiguous structure confirmation.

Physicochemical Properties

The fundamental properties of **4-(2,4-Dimethylphenyl)-1-butene** are summarized below. This data is crucial for its handling, characterization, and application in a research setting.



Property	Value	Reference
IUPAC Name	1-but-3-enyl-2,4- dimethylbenzene	[1]
Synonyms	1-(But-3-en-1-yl)-2,4- dimethylbenzene	[1]
CAS Number	190974-78-8	[1]
Molecular Formula	C12H16	[1]
Molecular Weight	160.25 g/mol	[1]
Appearance	Colorless oil (predicted)	
Boiling Point	225°C at 760 mmHg (predicted)	
Density	0.876 g/cm³ (predicted)	_

Experimental Protocols

A plausible and efficient method for the synthesis of **4-(2,4-Dimethylphenyl)-1-butene** is via a Grignard reaction. This approach offers good control and typically results in high yields.

Synthesis via Grignard Reaction

This protocol details the coupling of a Grignard reagent prepared from 4-bromo-1,3-dimethylbenzene with 4-bromo-1-butene.

Materials:

- 4-Bromo-1,3-dimethylbenzene (1.0 equiv)
- Magnesium turnings (1.2 equiv)
- Dry diethyl ether or Tetrahydrofuran (THF)
- 4-Bromo-1-butene (1.1 equiv)



- Iodine (one crystal, as initiator)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Grignard Reagent Formation: All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A solution of 4-bromo-1,3-dimethylbenzene in dry ether/THF is added dropwise to initiate the reaction.[2] The mixture is gently heated if necessary. Once the reaction begins (indicated by bubbling and cloudiness), the remaining bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the 2,4-dimethylphenylmagnesium bromide.
- Coupling Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of 4-bromo-1-butene in dry ether/THF is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reaction.
- Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **4-(2,4-Dimethylphenyl)-1-butene**.

Safety Precautions:

All operations should be conducted in a well-ventilated fume hood.[3][4][5]



- Diethyl ether and THF are highly flammable; keep away from ignition sources.[4][6]
- Grignard reagents are highly reactive with water and protic solvents. Ensure all equipment is dry.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4]

Spectroscopic Data for Structural Elucidation

The following sections detail the predicted spectroscopic data used to confirm the molecular structure of **4-(2,4-Dimethylphenyl)-1-butene**.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Integration	Assignment
~ 7.00	d	1H	Ar-H (H-6)
~ 6.95	S	1H	Ar-H (H-3)
~ 6.92	d	1H	Ar-H (H-5)
~ 5.85	m (ddt)	1H	=CH-
~ 5.05	m (dd)	2H	H ₂ C=
~ 2.65	t	2H	Ar-CH ₂ -
~ 2.30	m (q)	2H	-CH ₂ -CH=
~ 2.28	S	3H	Ar-CH ₃ (C-4)
~ 2.25	S	3H	Ar-CH ₃ (C-2)

¹³C NMR Spectroscopy



The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm) (Predicted)	Carbon Assignment
~ 141.5	CH=CH ₂
~ 137.0	Ar C-CH₃ (C-2)
~ 136.0	Ar C-CH₃ (C-4)
~ 135.5	Ar C-CH ₂ (C-1)
~ 131.0	Ar CH (C-5)
~ 129.5	Ar CH (C-6)
~ 126.5	Ar CH (C-3)
~ 114.5	CH=CH ₂
~ 35.0	-CH ₂ -CH=
~ 32.0	Ar-CH ₂ -
~ 21.0	Ar-CH₃ (C-4)
~ 19.0	Ar-CH₃ (C-2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.



Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group
3080 - 3010	C-H Stretch	Aromatic & Vinylic C-H
2960 - 2850	C-H Stretch	Aliphatic C-H
1640	C=C Stretch	Alkene
1615, 1500	C=C Stretch	Aromatic Ring
995, 910	C-H Bend (out-of-plane)	-CH=CH2
820	C-H Bend (out-of-plane)	1,2,4-Trisubstituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which offer further structural evidence.

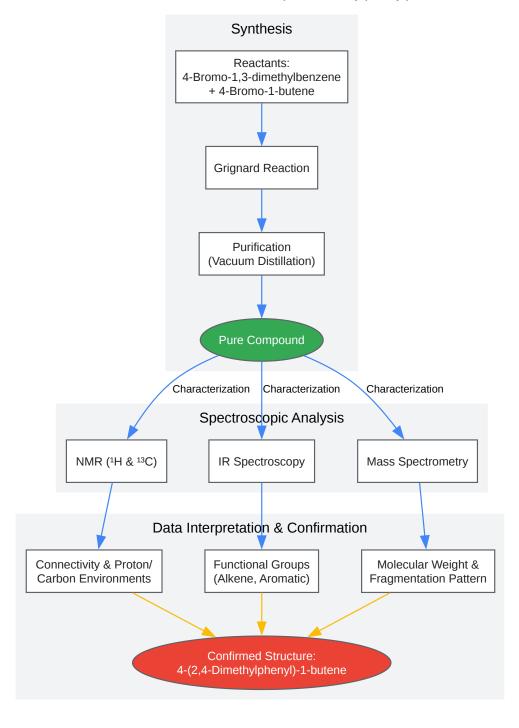
m/z (Predicted)	Ion Identity	Notes
160	[C ₁₂ H ₁₆] ⁺	Molecular Ion (M+)
145	[M - CH ₃]+	Loss of a methyl group
119	[M - C ₃ H ₅] ⁺	Loss of allyl radical
117	[C ₉ H ₉] ⁺	Benzylic cleavage, forming the stable dimethylbenzyl cation
91	[C7H7] ⁺	Tropylium ion (further fragmentation)

Mandatory Visualizations

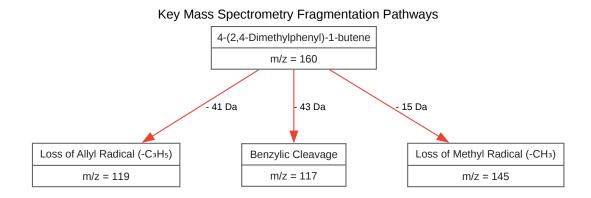
Diagrams are essential for visualizing complex relationships and workflows in structural elucidation.



Structural Elucidation Workflow for 4-(2,4-Dimethylphenyl)-1-butene







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